Cas no 1821432-26-1 ((3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acid)

(3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acid 化学的及び物理的性質
名前と識別子
-
- Cholan-24-oic acid, 3-[(4-nitrobenzoyl)oxy]-, (3β,5β)-
- (3β,5β)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid
- (3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acid
-
- インチ: 1S/C31H43NO6/c1-19(4-13-28(33)34)25-11-12-26-24-10-7-21-18-23(14-16-30(21,2)27(24)15-17-31(25,26)3)38-29(35)20-5-8-22(9-6-20)32(36)37/h5-6,8-9,19,21,23-27H,4,7,10-18H2,1-3H3,(H,33,34)/t19-,21-,23+,24+,25-,26+,27+,30+,31-/m1/s1
- InChIKey: SVRJDMZNLCEDJP-DKEJFSPESA-N
- ほほえんだ: C[C@]12CC[C@]3([H])[C@]4(CC[C@H](OC(C5C=CC(N(=O)=O)=CC=5)=O)C[C@@]4([H])CC[C@@]3([H])[C@]1([H])CC[C@]2([H])[C@H](C)CCC(=O)O)C
(3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N492805-100mg |
(3β,5β)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid |
1821432-26-1 | 100mg |
$460.00 | 2023-05-17 | ||
TRC | N492805-500mg |
(3β,5β)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid |
1821432-26-1 | 500mg |
$1906.00 | 2023-05-17 | ||
TRC | N492805-50mg |
(3β,5β)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid |
1821432-26-1 | 50mg |
$253.00 | 2023-05-17 | ||
TRC | N492805-250mg |
(3β,5β)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid |
1821432-26-1 | 250mg |
$ 800.00 | 2023-09-06 |
(3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acid 関連文献
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
(3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acidに関する追加情報
Recent Advances in the Study of (3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acid (CAS: 1821432-26-1)
The compound (3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acid (CAS: 1821432-26-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bile acid derivative, characterized by its nitrobenzoyl modification, has shown promising potential in various therapeutic applications, particularly in the modulation of nuclear receptors and metabolic pathways. Recent studies have focused on its synthesis, structural characterization, and biological activity, providing new insights into its mechanism of action and potential clinical applications.
One of the key areas of research has been the compound's role as a modulator of the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid homeostasis and lipid metabolism. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acid exhibits selective agonistic activity towards FXR, with a potency comparable to that of endogenous bile acids. This finding suggests its potential utility in the treatment of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and cholestasis.
In addition to its metabolic effects, recent investigations have explored the compound's anti-inflammatory properties. A preclinical study conducted by researchers at the University of California, San Francisco, revealed that (3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acid significantly reduces the production of pro-inflammatory cytokines in macrophage cell lines. This effect was attributed to its ability to inhibit the NF-κB signaling pathway, highlighting its potential as a therapeutic agent for inflammatory diseases.
The synthesis and optimization of (3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acid have also been a focus of recent research. A novel synthetic route, reported in Organic Letters in early 2024, offers improved yield and scalability compared to traditional methods. This advancement is expected to facilitate further pharmacological studies and potential commercialization of the compound.
Despite these promising developments, challenges remain in the clinical translation of (3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acid. Issues such as bioavailability, tissue specificity, and potential off-target effects need to be addressed in future studies. Ongoing research is exploring various formulation strategies, including nanoparticle-based delivery systems, to enhance the compound's therapeutic efficacy.
In conclusion, (3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acid (CAS: 1821432-26-1) represents a promising candidate for the treatment of metabolic and inflammatory diseases. Recent studies have significantly advanced our understanding of its biological activity and potential applications. Further research is warranted to fully elucidate its therapeutic potential and overcome existing challenges in drug development.
1821432-26-1 ((3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acid) 関連製品
- 95192-59-9(Benzoic acid,4-methoxy-2,6-dinitro-)
- 87423-60-7(5-chloro-1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione)
- 2163401-80-5(1-(1-methyl-1H-imidazol-2-yl)methylcyclopropane-1-carboxylic acid)
- 2580250-34-4(2-{(benzyloxy)carbonylamino}-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid)
- 890822-02-3(3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine)
- 2034415-32-0(N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide)
- 1806351-58-5(2,4-Dibromo-3,6-difluorotoluene)
- 81778-11-2(Benzene, 1-(bromomethyl)-2,4,5-trichloro-)
- 54151-35-8(1-Dipropylamino-2-propanone)
- 63122-37-2(N-(prop-2-en-1-yl)thiophene-2-carboxamide)



